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Compound of Interest

Compound Name:
5-Chloro-1-ethyl-4-nitro-1H-

pyrazole

Cat. No.: B571898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic structures of various

substituted pyrazoles, supported by experimental data. Pyrazoles are a class of heterocyclic

compounds of significant interest in medicinal chemistry and drug development due to their

diverse biological activities. Understanding their three-dimensional structure at the atomic level

is crucial for structure-based drug design and for elucidating structure-activity relationships.

This guide summarizes key crystallographic parameters, details the experimental protocols for

their determination, and visualizes the influence of substituents on their solid-state

arrangement.

Data Presentation: Crystallographic Parameters of
Substituted Pyrazoles
The following tables summarize key crystallographic data for a selection of substituted pyrazole

derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for N-Substituted Pyrazolines.[1][2]
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Compound 1: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Compound

2: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Compound

3: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Compound 4:

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Table 2: Selected Dihedral Angles (°) for N-Substituted Pyrazolines.[1][2]

Compound
Pyrazole Ring vs. Fluoro-
substituted Benzene Ring

Pyrazole Ring vs. Other
Benzene/Substituted Ring

1 4.64(7) 84.83(7)

2 5.3(4) Not specified

3 4.89(6) 85.76(6)

4 (Molecule A) 10.53(10) 80.63(10)

4 (Molecule B) 9.78(10) 79.78(10)
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Table 3: Crystallographic Data for 4-Halogenated-1H-pyrazoles.[3][4]

Compound Formula
Crystal
System

Space
Group

N(H)···N
distance (Å)

Supramolec
ular Motif

4-Fluoro-1H-

pyrazole
C₃H₃FN₂ Orthorhombic P2₁2₁2₁ 2.836, 2.852 Catemer

4-Chloro-1H-

pyrazole
C₃H₃ClN₂ Monoclinic P2₁/c 2.871 Trimer

4-Bromo-1H-

pyrazole
C₃H₃BrN₂ Monoclinic P2₁/c 2.880 Trimer

4-Iodo-1H-

pyrazole
C₃H₃IN₂ Tetragonal I4₁/a 2.915 Catemer

Experimental Protocols
The data presented in this guide were obtained through the following standardized

experimental procedures.

Synthesis and Crystallization of N-Substituted Pyrazolines[1][2]

A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25

mL of an aliphatic acid (formic, acetic, or propionic acid) was refluxed for 8 hours. After cooling,

the reaction mixture was poured into 50 mL of ice-cold water. The resulting precipitate was

collected by filtration and purified through recrystallization from ethanol. Single crystals suitable

for X-ray diffraction were grown using the slow evaporation method.

X-ray Crystallography and Data Collection[1][2][3]

Single-crystal X-ray diffraction data were collected on a Bruker SMART Apex II or Apex II Duo

CCD diffractometer.[1][2] For the 4-halogenated pyrazoles, a Bruker D8 Quest diffractometer

with a PHOTON II detector was utilized.[3] The data were collected at low temperatures

(typically 120 K or 172 K) using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The

structures were solved by direct methods and refined by full-matrix least-squares on F².
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Visualization of Concepts
General Workflow of X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a

compound.

Sample Preparation Data Collection Structure Determination

Synthesis & Purification Crystallization Crystal Mounting X-ray Diffraction Data Processing Structure Solution Structure Refinement final_structure

Final Structure
 & Validation

Click to download full resolution via product page

A simplified workflow for single-crystal X-ray crystallography.

Influence of Substituents on Pyrazole Crystal Packing

The nature and position of substituents on the pyrazole ring significantly influence the resulting

supramolecular architecture through various non-covalent interactions, primarily hydrogen

bonding.[3][5] The diagram below illustrates this relationship for 4-halogenated-1H-pyrazoles.
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Substituent Properties

Resulting Supramolecular Motifs

4-Halogen Substituent
(X = F, Cl, Br, I)

Electronegativity Atomic Size Polarizability

N-H···N Hydrogen Bonding

Trimeric Motifs
(X = Cl, Br)

Catemeric Motifs
(X = F, I)

Click to download full resolution via product page

Influence of 4-halogen substituents on pyrazole hydrogen bonding motifs.

As observed with 4-halogenated-1H-pyrazoles, the interplay of substituent properties like size

and electronegativity dictates the formation of different hydrogen-bonded assemblies.[3][4] The

bromo and chloro analogs, being isostructural, form trimeric motifs.[3][4] In contrast, the fluoro

and iodo analogs adopt non-isostructural catemeric arrangements.[3][4] This demonstrates that

a simple trend based on a single property like electronegativity is insufficient to predict the final

crystal packing, highlighting the complexity of intermolecular interactions in the solid state. The

steric bulk of substituents can also play a crucial role; for instance, bulkier substituents on the

pyrazole ring have been shown to favor the formation of dimeric crystal structures.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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